{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol
Overview
Description
“{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol” is a chemical compound . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis and structural characterization of compounds related to {1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol. For instance, the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride involved a process starting from piperidine-4-carboxylic acid, showcasing the ease of access to these materials and the potential for high yields. This synthesis emphasizes the structural diversity achievable within this class of compounds (Zheng Rui, 2010). Additionally, synthesis and crystal structure analysis have been conducted on various derivatives, illustrating their complex crystallography and providing insights into their potential applications based on structural properties. These studies reveal the compounds’ chair conformations and tetrahedral geometry around specific atoms, further underpinning their chemical versatility and potential utility in various scientific applications (H. R. Girish et al., 2008).
Antimicrobial Activity
The antimicrobial activity of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives has been a notable area of study, highlighting the potential therapeutic applications of these compounds. These derivatives have shown promising activity against various bacterial and fungal strains, suggesting their potential as leads for the development of new antimicrobial agents. This research underscores the biological relevance of these compounds and their potential utility in addressing antibiotic resistance issues (L. Mallesha, K. Mohana, 2014).
Catalytic Applications
The compounds within this chemical family have also been studied for their catalytic applications . For example, cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes derived from related structures have been shown to catalyze oxidative cyclization of alkenols, indicating their potential utility in synthetic organic chemistry and industrial applications. These findings suggest the compounds' versatility and functional utility as catalysts in organic synthesis, opening avenues for the development of novel catalytic processes (M. Dönges et al., 2014).
Molecular Interaction Studies
Further research has explored the molecular interactions of these compounds with biological receptors, such as the CB1 cannabinoid receptor. This research provides valuable insights into the molecular basis of receptor-ligand interactions and contributes to the understanding of how structural modifications influence biological activity. Such studies are crucial for the rational design of receptor-targeted therapeutics, highlighting the compounds' potential in drug discovery and development (J. Shim et al., 2002).
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, thereby affecting the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can result in altered cellular signaling and metabolic pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation can lead to the formation of metabolites with different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity. High doses of this compound have been associated with adverse effects such as hepatotoxicity and nephrotoxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites in the body. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it can be transported across cell membranes by specific transporters, influencing its intracellular concentration and biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of this compound within the cell can significantly impact its biological effects .
Properties
IUPAC Name |
[1-[(2,4-difluorophenyl)methyl]piperidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-12-4-3-11(13(15)6-12)8-16-5-1-2-10(7-16)9-17/h3-4,6,10,17H,1-2,5,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWAECMWJVSXIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=C(C=C2)F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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